molecular formula C19H27ClN2O2 B15186305 4-Morpholinepropanamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride CAS No. 85564-99-4

4-Morpholinepropanamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride

Cat. No.: B15186305
CAS No.: 85564-99-4
M. Wt: 350.9 g/mol
InChI Key: CHKXPJFFBCVAQF-UHFFFAOYSA-N
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Description

This compound, with the systematic name N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-4-morpholinepropanamide monohydrochloride, is a synthetic organic molecule featuring a hexahydro-s-indacene core linked to a morpholine-substituted propanamide group. Its molecular formula is C₁₉H₂₆N₂O₂·HCl, and it is characterized by a bicyclic indacene scaffold fused with a morpholine ring (a six-membered amine-ether heterocycle). The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or agrochemical applications. Structural analyses confirm the presence of key functional groups: the amide bond (-CONH-) bridges the indacene and morpholine moieties, while the protonated amine in the hydrochloride form improves bioavailability .

Properties

CAS No.

85564-99-4

Molecular Formula

C19H27ClN2O2

Molecular Weight

350.9 g/mol

IUPAC Name

N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-morpholin-4-ylpropanamide;hydrochloride

InChI

InChI=1S/C19H26N2O2.ClH/c22-18(7-8-21-9-11-23-12-10-21)20-19-16-5-1-3-14(16)13-15-4-2-6-17(15)19;/h13H,1-12H2,(H,20,22);1H

InChI Key

CHKXPJFFBCVAQF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)CCN4CCOCC4.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholinepropanamide hydrochloride involves multiple steps, starting from the appropriate indane derivative. The key steps typically include:

    Formation of the Indane Core: This involves cyclization reactions to form the hexahydro-s-indacen structure.

    Attachment of the Morpholine Group: This step involves nucleophilic substitution reactions where the morpholine group is introduced.

    Formation of the Propanamide Linkage: This involves amide bond formation through condensation reactions.

    Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Structural Features and Hypothesized Reactivity

The compound contains three key functional groups:

  • Morpholine ring : A saturated six-membered heterocycle with oxygen and nitrogen atoms.

  • Propanamide linkage : An amide group (-CONH-) connecting the morpholine and indacenyl moieties.

  • Hexahydro-s-indacenyl core : A bicyclic hydrocarbon system with partial unsaturation.

Morpholine Ring Reactivity

Morpholine derivatives typically participate in:

  • Ring-opening reactions under acidic or alkylating conditions.

  • Nucleophilic substitution at the nitrogen atom (e.g., alkylation, acylation) .

  • Oxidation to form morpholine N-oxide derivatives, though this is less common .

Amide Group Reactivity

The propanamide linkage may undergo:

  • Hydrolysis under acidic or basic conditions to yield carboxylic acids and amines.

  • Reduction with agents like LiAlH₄ to form amines.

  • Nucleophilic acyl substitution (e.g., transamidation) .

Indacenyl Core Reactivity

The hexahydro-s-indacenyl group could participate in:

  • Hydrogenation of residual double bonds (if present).

  • Electrophilic aromatic substitution (e.g., nitration, sulfonation) at aromatic positions.

  • Oxidation of aliphatic C-H bonds, particularly under metal-catalyzed conditions .

Morpholine-Acetamide Derivatives

Related compounds like N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-4-morpholineacetamide hydrochloride (CAS: 85564-85-8) exhibit:

  • Hydrogen-bonding interactions in catalytic applications.

  • Stability under physiological conditions , suggesting resistance to spontaneous hydrolysis.

Hexahydroindacenyl Derivatives

Substituted indacenyl compounds are known for:

  • Participation in Diels-Alder reactions as dienes or dienophiles .

  • Stereoselective functionalization guided by steric and electronic effects .

Experimental Gaps and Recommendations

Reaction Type Hypothesized Pathway Required Conditions
Amide hydrolysisAcidic/basic hydrolysis → carboxylic acid + amineH₂SO₄/HCl or NaOH, elevated temperature
Morpholine alkylationN-alkylation using alkyl halidesPolar aprotic solvent, base (e.g., K₂CO₃)
Indacenyl oxidationC-H oxidation via Mn/Fe catalystsH₂O₂ or O₂, acetic acid additive

Key Challenges :

  • Limited solubility data for the compound in common solvents.

  • No documented catalytic studies involving the full molecular architecture.

Scientific Research Applications

N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholinepropanamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholinepropanamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain proteins and enzymes, leading to changes in cellular processes. For example, it has been shown to inhibit the NLRP3 inflammasome, a protein complex involved in inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of N-substituted propanamide derivatives with bicyclic aromatic/partially saturated cores. Below is a comparative analysis with structurally related compounds:

Structural Analogues

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Applications/Notes
4-Morpholinepropanamide, N-(hexahydro-s-indacen-4-yl)-, monohydrochloride (Target Compound) C₁₉H₂₆N₂O₂·HCl Morpholine, hexahydro-s-indacenyl 366.89 Potential kinase inhibitor; enhanced solubility due to morpholine and HCl salt
2-Diethylamino-N-(hexahydro-s-indacen-4-yl)propanamide hydrochloride C₂₀H₃₀ClN₃O Diethylamino, hexahydro-s-indacenyl 380.93 Agrochemical candidate; diethylamino group may reduce CNS penetration
3-(Diethylamino)-N-(hexahydro-s-indacen-4-yl)propanamide hydrochloride C₂₀H₃₀ClN₃O Diethylamino (position 3), indacenyl 380.93 Structural isomer; altered pharmacokinetics due to substituent position
N-(3,4-Dichlorophenyl)propanamide (Propanil) C₉H₉Cl₂NO Dichlorophenyl, propanamide 218.08 Herbicide; lacks bicyclic core, limiting target specificity

Key Differences and Implications

Substituent Effects: The morpholine group in the target compound introduces a polar, water-soluble heterocycle, contrasting with the diethylamino group in analogues (e.g., CID 85572-98-1 ). Morpholine’s oxygen atom may enhance hydrogen-bonding interactions with biological targets, improving binding affinity. The hexahydro-s-indacenyl core provides partial saturation, reducing planarity compared to fully aromatic systems (e.g., propanil ). This likely decreases intercalation into DNA/RNA, shifting applications from herbicides to enzyme inhibition.

Pharmacokinetic Properties: The hydrochloride salt in the target compound increases aqueous solubility (critical for oral bioavailability) compared to non-salt forms.

Synthetic Accessibility: The target compound’s synthesis involves coupling morpholinepropanoyl chloride with hexahydro-s-indacen-4-amine, followed by HCl salt formation . Diethylamino analogues require alkylation steps, which may introduce impurities due to secondary amine reactivity .

Research Findings and Data

  • Binding Affinity: Computational docking studies suggest the target compound’s morpholine group interacts with ATP-binding pockets in kinases (e.g., CDK2), with a predicted IC₅₀ of 120 nM . Diethylamino analogues show weaker binding (IC₅₀ > 500 nM) due to reduced polarity .
  • Stability: Accelerated stability testing (40°C/75% RH) indicates the hydrochloride salt remains >95% intact after 6 months, outperforming non-salt forms (<80% stability) .

Biological Activity

4-Morpholinepropanamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride is a compound of interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of morpholine derivatives typically involves the reaction of morpholine with various functional groups. While specific synthetic pathways for the target compound are not widely documented in current literature, related studies indicate that morpholine derivatives can be synthesized through amide formation reactions involving morpholine and appropriate acylating agents.

Biological Activity

Antiviral Activity
Recent studies on morpholine derivatives have highlighted their antiviral properties. For instance, hydrazones derived from N-aminomorpholine exhibited significant antiviral activity comparable to established antiviral drugs such as Tamiflu and Remantadine. These compounds demonstrated effective inhibition of viral replication through docking studies with influenza virus protein models .

Antimicrobial Activity
The antimicrobial efficacy of morpholine derivatives has been well-documented. A related study assessed the activity of 2-((morpholinoimino)methyl)benzoic acid against various bacterial strains. The results indicated that this compound had pronounced antibacterial activity against Gram-positive and Gram-negative bacteria:

CompoundStaphylococcus aureus (ATCC 6538)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 10231)
2-((morpholino-amino)methyl)-benzoic acid18 ± 0.115 ± 0.121 ± 0.1-14 ± 0.1
Benzylpenicillin sodium salt16 ± 0.114 ± 0.115 ± 0.1--
Gentamicin24 ± 0.121 ± 0.226 ± 0.127 ± 0.1-
Nystatin---21 ± 0.2-

The minimum suppressive concentration (MSC) values indicated that the compound had significant antibacterial properties, particularly against E. coli (MSC = 6.3 mcg/mL) .

Cytotoxicity
In addition to its antimicrobial and antiviral properties, certain morpholine derivatives have been investigated for their cytotoxic effects on cancer cell lines. For example, compounds similar to the target compound have shown inhibition of cancer cell proliferation in various assays . This suggests potential applications in cancer therapeutics.

Case Studies

  • Antiviral Efficacy : A study focused on the antiviral activity of morpholine-based compounds demonstrated their ability to inhibit influenza virus replication effectively.
  • Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of a series of morpholine derivatives against clinically relevant bacterial strains, providing a comparative analysis with standard antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Morpholinepropanamide, N-(hexahydro-s-indacen-4-yl)- monohydrochloride, and how can intermediates be optimized?

  • Methodological Answer : Multi-step synthesis typically involves coupling the hexahydro-s-indacenyl amine core with morpholine-propanamide derivatives under controlled conditions. For example, a similar morpholine derivative was synthesized via sequential alkylation and amidation steps, followed by hydrochloride salt formation . Optimization may include adjusting reaction solvents (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios of reagents to minimize side products. Intermediate purification via column chromatography or recrystallization is critical to achieve high yields (>80%) .

Q. Which analytical techniques are optimal for characterizing the compound’s structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the presence of the indacene core (aromatic protons at δ 6.8–7.2 ppm) and morpholine ring (δ 3.6–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>98%) and quantify impurities (e.g., unreacted amine or degradation products) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can validate molecular weight (e.g., [M+H]+^+ at m/z 420.2) .

Q. How should stability studies be designed to evaluate the compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing by dissolving the compound in buffers (pH 1–9) and storing at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC to identify pH-sensitive functional groups (e.g., amide hydrolysis or morpholine ring oxidation). For example, hydrochloride salts of morpholine derivatives are prone to decomposition under alkaline conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular dynamics) predict reaction pathways and optimize synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and activation energies for key steps like amide bond formation. For instance, ICReDD’s approach integrates reaction path searches with experimental validation to identify optimal catalysts (e.g., DCC or EDC coupling agents) and reduce trial-and-error experimentation . Virtual screening of solvents and temperatures using software like Gaussian or ORCA can further refine reaction efficiency .

Q. What strategies resolve contradictions between experimental data and computational predictions for reaction yields?

  • Methodological Answer : Implement a feedback loop where experimental results (e.g., lower-than-expected yields due to steric hindrance) are used to recalibrate computational models. For example, discrepancies in activation energy calculations may arise from solvent effects not accounted for in simulations. Adjusting solvation models (e.g., COSMO-RS) or incorporating entropy corrections can align predictions with empirical data .

Q. How can impurity profiling be systematically conducted to meet pharmacopeial standards?

  • Methodological Answer :

  • Reference Standards : Use certified impurities (e.g., EP/PharmEur standards) to calibrate HPLC/MS methods. For example, identify residual starting materials (e.g., hexahydro-s-indacenyl amine) using spiked samples .
  • Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress (H2_2O2_2) to generate degradation markers. Compare retention times and MS/MS fragmentation patterns against known impurities .

Q. What experimental designs are suitable for studying the compound’s interaction with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer :

  • In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd_d) to target proteins (e.g., kinases or GPCRs).
  • Cell-Based Studies : Evaluate membrane permeability via Caco-2 cell monolayers and metabolic stability in liver microsomes. For example, morpholine derivatives often exhibit enhanced solubility and bioavailability due to the hydrophilic morpholine ring .

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